molecular formula C30H44O3 B103741 ganoderic acid S CAS No. 16929-95-6

ganoderic acid S

Cat. No. B103741
CAS RN: 16929-95-6
M. Wt: 452.7 g/mol
InChI Key: AQUHIKXTCOSRFY-YAMUFALGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid S is a triterpenoid compound that is found in Ganoderma lucidum, a medicinal mushroom commonly known as Lingzhi. This compound has been the subject of significant scientific research due to its potential therapeutic properties. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

1. Antitumor and Chemotherapeutic Enhancement

Ganoderic acid S, a lanostane triterpene isolated from Ganoderma lucidum, has shown significant antitumor activity. It exhibits this effect by inhibiting nuclear transcription factors and activator protein-1, thereby modulating cellular pathways involved in cancer progression. For instance, ganoderic acid A, a variant of ganoderic acid, enhances the chemosensitivity of HepG2 cells to cisplatin by suppressing the JAK-STAT3 signaling pathway, which is crucial in cancer cell survival and proliferation (Yao, Li, Xu, & Lü, 2012).

2. Biotechnological Production and Applications

Research has focused on the biotechnological production of ganoderic acids due to their significant pharmacological functions. Submerged fermentation of G. lucidum is seen as a promising technique for producing these compounds. Efforts have been made to optimize fermentation conditions and bioprocessing strategies, contributing to a better understanding and more efficient production of ganoderic acids (Xu, Zhao, & Zhong, 2010).

3. Hepatoprotective Nano-formulations

Ganoderic acid loaded solid lipid nanoparticles have been shown to possess significant hepatoprotective and antioxidant activities. These nano-formulations enhance the drug's efficacy and provide a potential therapeutic strategy for liver diseases. The use of such nano-formulations could represent a significant advancement in the treatment of liver injuries (Shafique et al., 2019).

4. Biosynthesis and Metabolic Pathways

Understanding the biosynthetic pathways of ganoderic acids is crucial for their effective production and use. Studies have identified key enzymes and pathways involved in the biosynthesis of these compounds in G. lucidum. This knowledge is instrumental for future research and potential commercial production of ganoderic acids (Yang et al., 2018).

5. Immune Function Enhancement

Ganoderic acid Me, another variant, has been found to enhance immune function, particularly by increasing Natural Killer (NK) cells activity and the expression of Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma). This suggests its potential use in boosting immune responses, particularly in the context of cancer treatment (Wang et al., 2007).

properties

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHIKXTCOSRFY-YAMUFALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316818
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104759-35-5
Record name Ganoderic acid S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104759-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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